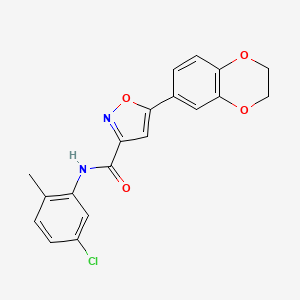
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide, also known as TTP488, is a small molecule drug that has been investigated for its potential therapeutic effects in various diseases, including Alzheimer's disease and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Material Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Thiophenylhydrazonoacetates have been synthesized and their reactivity explored to yield various heterocyclic compounds, such as pyrazole, isoxazole, and pyrazolopyrimidine derivatives, indicating the versatility of thiophene derivatives in organic synthesis (Mohareb et al., 2004).
Electronic and Nonlinear Optical Properties : The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations have been discussed, showing the potential of thiophene derivatives in materials science (Ahmad et al., 2021).
Biological Activities
Antimicrobial Activity : Thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition showed potential antibacterial and antifungal activities, illustrating the biological applications of thiophene derivatives (Sowmya et al., 2018).
Synthesis and Antisecretory Activities : New thioamide derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide were synthesized and showed significant antisecretory and antiulcer activities, indicating the therapeutic potential of such compounds (Aloup et al., 1987).
Catalysis and Chemical Sensors
Catalytic Applications : High-valent tin(IV) porphyrin has been reported as an efficient and reusable catalyst for the tetrahydropyranylation of alcohols and phenols, demonstrating the catalytic utility of thiophene derivatives (Moghadam et al., 2010).
Chemical Sensors : Coordination polymers derived from Ni(II) complexes with thiophene-based ligands showed potential as chemical sensors due to their selective interaction with various solvents, highlighting the application of thiophene derivatives in developing sensory materials (Hallale et al., 2005).
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)8-16(9-3-5-18-6-4-9)11(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZWMAAQILGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


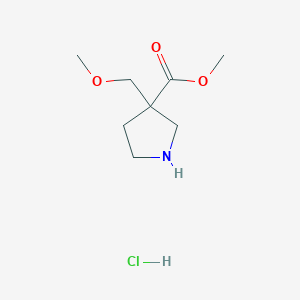
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
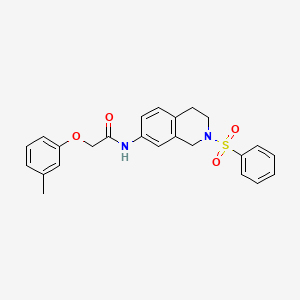
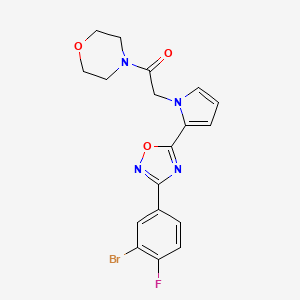
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
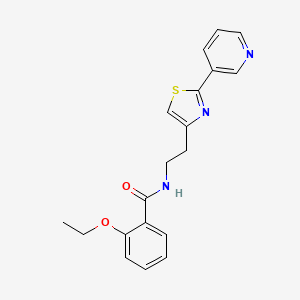
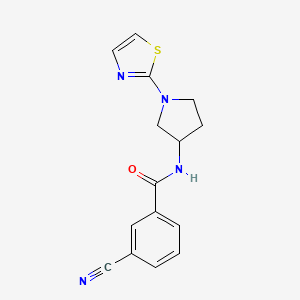

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

